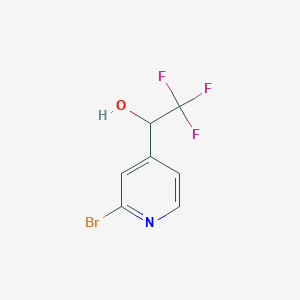

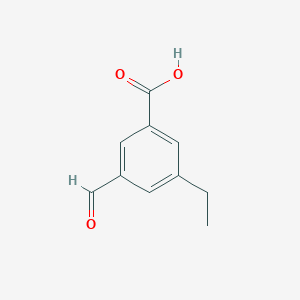

3-ethyl-5-formylbenzoic acid

Übersicht

Beschreibung

3-ethyl-5-formylbenzoic acid (EFA) is an organic compound with a molecular formula of C9H10O2. It is a derivative of benzoic acid and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. EFA is a versatile compound that has a wide range of applications in both scientific research and industrial processes.

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

3-Ethyl-5-formylbenzoic acid has been utilized in the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations of specific pyrrolidinones and isoindolinones. This process involves the transformation of 2-formylbenzoic acid into novel heterocyclic compounds, showcasing its versatility in organic synthesis (Katritzky et al., 2001).

Organic Phosphonates Synthesis

Another application involves the one-pot, three-component synthesis of racemic dialkyl phosphonates using 2-formylbenzoic acid. This methodology, facilitated by propylphosphonic anhydride, exemplifies the compound's utility in creating phosphonate derivatives, important in various chemical and biological contexts (Milen et al., 2016).

Enantioenriched Derivatives Creation

Furthermore, this compound has been instrumental in producing enantioenriched phthalide and isoindolinone derivatives. Utilizing catalysts like (+)-cinchonine, this approach demonstrates the compound's contribution to accessing optically active organic molecules, vital for medicinal chemistry and material science (Niedek et al., 2016).

Schiff Base Ligands Development

The compound is also a precursor in synthesizing Schiff base ligands through condensation with diamines. These ligands are crucial in coordination chemistry, serving as building blocks for metal complexes with varied applications, from catalysis to materials science (Cui Qing-xia, 2006).

Enzyme and Substrate Engineering

Research has also explored its use in enzyme and substrate engineering, particularly in enhancing the reactivity of transketolase with aromatic aldehydes. This application highlights the compound's role in biocatalysis, contributing to the development of more efficient and selective enzymatic processes (Payongsri et al., 2012).

Eigenschaften

IUPAC Name |

3-ethyl-5-formylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h3-6H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHWCPWBTSYYIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)C(=O)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6619014.png)

![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)

![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![N-{9-cyclopropyl-9-azabicyclo[3.3.1]nonan-3-ylidene}hydroxylamine](/img/structure/B6619067.png)